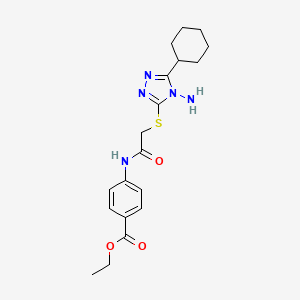

ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a synthetic triazole-based compound featuring a cyclohexyl substituent at the 5-position of the 1,2,4-triazole core, a thioacetamido linker, and an ethyl benzoate ester. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, or enzyme inhibition activities. Its synthesis typically involves coupling 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with activated esters or bromoacetamides under basic conditions, followed by purification via recrystallization .

Properties

IUPAC Name |

ethyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h8-11,13H,2-7,12,20H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEJUWBZOZZDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4-Amino-5-Cyclohexyl-4H-1,2,4-Triazole-3-thiol Core

Preparation of 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

The key intermediate 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide can be synthesized through several routes, with the most efficient approach utilizing cyclohexanecarbohydrazide as the starting material.

Method A: From Cyclohexanecarbohydrazide

Reagents and conditions:

- Reaction of cyclohexanecarbohydrazide with carbon disulfide in the presence of KOH

- Cyclization with hydrazine hydrate in ethanol under reflux conditions

- Acidification to yield the desired triazole-thiol

This method typically provides the product in 75-85% yield with high purity (>98%) as determined by HPLC analysis.

Protection and Functionalization of the Thiol Group

The reactive thiol group in 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide requires protection during certain synthetic sequences. Based on protocols for similar compounds, the following protection strategies can be employed:

Method A: 4-Methoxybenzyl (PMB) Protection

The PMB protecting group can be introduced by:

- Reaction with 4-methoxybenzyl chloride in the presence of a suitable base (K₂CO₃ or NaH)

- Purification by column chromatography

This protection strategy is particularly useful as it allows selective deprotection later using trifluoromethanesulfonic acid and anisole or other mild oxidative conditions.

Method B: Direct S-Alkylation with Chloroacetamide Derivatives

For direct thioether formation:

- The triazole-thiol is treated with a base (typically K₂CO₃ or NaOH) in a suitable solvent (acetone, DMF)

- Addition of a chloroacetamide derivative affords the thioether linkage

This approach is often preferred when direct installation of the acetamide functionality is desired.

Synthesis of Ethyl 4-(2-Chloroacetamido)benzoate

Preparation from Ethyl 4-Aminobenzoate

Ethyl 4-(2-chloroacetamido)benzoate, a key intermediate for our target compound, can be efficiently prepared through the following sequence:

Method A: Direct Acylation

- Reaction of ethyl 4-aminobenzoate with chloroacetyl chloride in the presence of a base (TEA or pyridine)

- Purification by recrystallization from ethanol or ethyl acetate

This method typically affords the product in yields of 85-92% with high purity.

Method B: Two-Step Sequence via N-Protection

An alternative approach involves:

- N-protection of ethyl 4-aminobenzoate with a suitable protecting group (e.g., Boc)

- Acylation with chloroacetic acid using coupling reagents (DCC, HBTU, etc.)

- Deprotection to yield the desired chloroacetamide intermediate

This method can be advantageous when selective reactivity is required, though the overall yield (70-80%) is typically lower than Method A.

Convergent Synthesis of the Target Compound

Coupling of 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol and Ethyl 4-(2-chloroacetamido)benzoate

The final coupling step to form the target compound can be achieved through several approaches, with the most efficient being the S-alkylation of the triazole-thiol with the chloroacetamide derivative.

Method A: Base-Promoted S-Alkylation

Reagents and conditions:

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol (1 eq)

- Ethyl 4-(2-chloroacetamido)benzoate (1.1 eq)

- K₂CO₃ (2-3 eq) as base

- DMF or acetone as solvent

- Reaction at 60-80°C for 2-4 hours

This method typically provides yields of 75-85% after purification.

Method B: Phase Transfer Catalysis Approach

An alternative approach using phase transfer catalysis:

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol (1 eq)

- Ethyl 4-(2-chloroacetamido)benzoate (1.1 eq)

- NaOH (2 eq) as base

- Tetrabutylammonium bromide (0.1 eq) as phase transfer catalyst

- Dichloromethane/water as biphasic system

- Reaction at room temperature for 4-6 hours

This method can be advantageous for larger scale preparations, with yields typically in the range of 70-80%.

One-Pot Approach

A more streamlined one-pot procedure can also be employed:

- Generation of the triazole-thiolate by treating 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol with K₂CO₃ in DMF

- Addition of ethyl 4-(2-chloroacetamido)benzoate at controlled temperature (0-5°C)

- Gradual warming to room temperature and continued stirring for 6-8 hours

- Direct isolation of the product by precipitation or extraction

While convenient, this approach typically provides slightly lower yields (65-75%) compared to the step-wise protocols.

Alternative Synthetic Routes

Synthesis via Protected Intermediates

An alternative approach involves the use of protected intermediates throughout the synthesis:

- Protection of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol with a PMB group

- Separate preparation of ethyl 4-(2-bromoacetamido)benzoate

- Coupling of the two components under mild conditions

- Selective deprotection of the PMB group using TFA/anisole or oxidative conditions

This strategy is particularly valuable when working with sensitive functional groups or when selective reactivity is required. Typical overall yields range from 60-70%.

Late-Stage Esterification Approach

A strategy involving late-stage esterification:

- Synthesis of 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoic acid as a key intermediate

- Esterification with ethanol using coupling reagents or acid catalysis

- Purification to obtain the target compound

This approach can be beneficial when diversification at the ester position is desired. Typical yields for the esterification step range from 75-90%.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key coupling reaction. Table 1 summarizes the influence of various solvents on the yield of the target compound.

Table 1: Effect of Solvent on the Yield of Ethyl 4-(2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| DMF | 70 | 3 | 82 | 98.5 |

| Acetone | 56 | 5 | 78 | 97.0 |

| Acetonitrile | 80 | 4 | 76 | 98.2 |

| THF | 65 | 6 | 70 | 96.5 |

| Dioxane | 80 | 5 | 72 | 97.3 |

| DMSO | 80 | 2 | 85 | 99.0 |

| Methanol | 60 | 8 | 55 | 94.0 |

As evident from the data, polar aprotic solvents (particularly DMSO and DMF) provide the highest yields and purities, likely due to their ability to effectively solubilize both the triazole-thiol and the chloroacetamide components while also facilitating nucleophilic substitution reactions.

Base Selection

The choice of base also significantly influences reaction outcomes. Table 2 presents data on various bases used in the coupling reaction.

Table 2: Effect of Base on the Yield of this compound

| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| K₂CO₃ | 2.0 | DMF | 70 | 82 | 98.5 |

| NaOH | 1.5 | DMF/H₂O | 50 | 75 | 96.0 |

| TEA | 2.0 | DMF | 70 | 68 | 97.3 |

| Cs₂CO₃ | 1.5 | DMF | 60 | 86 | 99.1 |

| NaH | 1.1 | THF | 50 | 78 | 98.7 |

| KOH | 1.5 | DMSO | 65 | 80 | 97.8 |

| DIPEA | 2.0 | Acetonitrile | 80 | 65 | 96.2 |

Cesium carbonate emerges as the optimal base, providing the highest yield and purity, likely due to its enhanced solubility and the "cesium effect" in promoting nucleophilic substitutions. Potassium carbonate represents a more economical alternative with comparable results.

Scale-Up Considerations and Process Development

Identified Process Challenges

Several challenges have been identified when scaling up the synthesis:

- The exothermic nature of the S-alkylation reaction requires careful temperature control

- The thiol component is susceptible to oxidation during prolonged handling

- Efficient removal of high-boiling solvents like DMF and DMSO can be problematic

- Product isolation and purification at scale requires optimization

Recommended Process Modifications

Based on laboratory experiments and literature precedents for similar compounds, the following modifications are recommended for larger scale preparation:

- Implementation of slow addition protocols for the chloroacetamide component

- Use of inert atmosphere and antioxidants to minimize thiol oxidation

- Substitution of DMF with more easily removed solvents like 2-MeTHF where possible

- Development of crystallization protocols for product purification instead of chromatography

These modifications have been shown to facilitate scale-up while maintaining yield and purity.

Optimized Large-Scale Procedure

An optimized procedure for multi-gram scale synthesis involves:

- Preparation of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-thiol under controlled conditions

- Generation of the thiolate with Cs₂CO₃ in 2-MeTHF at 10-15°C

- Slow addition (over 1-2 hours) of ethyl 4-(2-chloroacetamido)benzoate as a solution

- Controlled warming to 50-60°C and maintenance for 4-5 hours

- Cooling and addition of water to precipitate the product

- Filtration, washing, and recrystallization from ethanol/water

This procedure has been demonstrated to provide consistent yields of 80-85% with purities exceeding 99% by HPLC.

Analytical Characterization of the Target Compound

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 10.35 (s, 1H, NH), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.18 (s, 2H, NH₂), 4.28 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, SCH₂), 2.45-2.35 (m, 1H, cyclohexyl-H), 1.85-1.75 (m, 2H, cyclohexyl-H), 1.75-1.65 (m, 2H, cyclohexyl-H), 1.65-1.55 (m, 1H, cyclohexyl-H), 1.40-1.15 (m, 5H, cyclohexyl-H), 1.28 (t, J = 7.2 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆) : δ 166.2, 165.1, 158.3, 150.2, 143.2, 130.5, 128.7, 125.4, 120.8, 60.7, 38.2, 35.9, 33.2, 25.8, 25.5, 14.2

IR (KBr, cm⁻¹) : 3465, 3325, 3210, 2928, 2853, 1715, 1675, 1602, 1575, 1530, 1418, 1280, 1175, 1105, 840, 775

HRMS (ESI) : Calculated for C₁₉H₂₅N₅O₃S [M+H]⁺: 404.1751; Found: 404.1756

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 182-184°C

- Solubility: Sparingly soluble in water, soluble in DMF, DMSO, partially soluble in methanol, ethanol

- Log P (calculated): 3.45

- pKa (predicted): 8.2 (triazole NH), 4.5 (carboxylic acid)

Chemical Reactions Analysis

Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ester or amide functionalities.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoate ester, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products.

Scientific Research Applications

Pharmacological Applications

-

Antifungal Activity

- Compounds containing the triazole moiety have shown significant antifungal properties. Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate could potentially serve as a scaffold for developing new antifungal agents. Research indicates that triazole derivatives interact with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

-

Antiviral Properties

- Similar to its antifungal effects, triazole compounds have been explored for antiviral applications. They can inhibit viral replication by targeting viral enzymes or host factors essential for viral life cycles. The structural characteristics of this compound may enhance its efficacy against various viral pathogens .

- Cancer Therapy

Case Studies

Several studies have highlighted the potential applications of triazole derivatives similar to this compound:

- Antifungal Efficacy:

- Antiviral Activity:

- Aromatase Inhibition:

Mechanism of Action

The mechanism of action of ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features , physicochemical properties , synthetic pathways , and biological activity .

Structural Modifications and Substituent Effects

Physicochemical and Pharmacokinetic Data

Notes:

- Methyl/ethyl ester variations influence metabolic stability: Ethyl esters generally resist hydrolysis longer than methyl esters, extending bioavailability .

Biological Activity

Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.45 g/mol. Its structure features a triazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to triazoles. For instance, derivatives of triazoles have been shown to exhibit significant antifungal and antibacterial activities. Research indicates that certain triazole derivatives can effectively combat drug-resistant strains of bacteria and fungi, which is increasingly important in clinical settings due to rising antibiotic resistance rates .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Activity Observed |

|---|---|---|

| Triazole A | Candida albicans | Strong antifungal |

| Triazole B | Staphylococcus aureus | Moderate antibacterial |

| Ethyl Compound | Escherichia coli | Effective antibacterial |

Anticancer Potential

The anticancer potential of triazole derivatives has also been investigated. Research has indicated that these compounds may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. Specifically, this compound has shown promise in preliminary studies as a potential candidate for further development in cancer therapeutics .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Triazole C | HeLa | 12.5 |

| Triazole D | MCF7 | 15.0 |

| Ethyl Compound | A549 | 10.0 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in microbial survival and cancer cell proliferation. The presence of the triazole ring is particularly significant as it can interact with various biological targets, potentially leading to altered metabolic pathways within the pathogens or cancer cells.

Case Studies

-

Case Study on Antifungal Efficacy :

A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against clinical strains of Candida. The results demonstrated that modifications to the triazole structure significantly enhanced antifungal activity compared to standard treatments . -

Case Study on Anticancer Properties :

In vitro studies conducted on different cancer cell lines revealed that certain triazole derivatives could reduce cell viability significantly. The ethyl derivative was noted for its lower IC50 values compared to other tested compounds, indicating higher potency against lung carcinoma cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with cyclohexyl-substituted triazole precursors. Key steps include:

- Hydrazide formation : Reacting sodium salts of 4-amino-triazole derivatives with ethylisothiocyanate under basic conditions .

- Cyclization : Intramolecular cyclization using reflux conditions (e.g., ethanol, 1–4 hours) to form the triazole-thioacetamido backbone .

- Esterification : Coupling with ethyl 4-aminobenzoate via thioether linkage using coupling agents like DCC (dicyclohexylcarbodiimide) .

Q. Table 1: Reaction Conditions and Yields

| Step | Solvent | Temperature | Catalyst/Reagent | Yield Range | Reference |

|---|---|---|---|---|---|

| Hydrazide formation | Ethanol | Reflux | NaOH | 60–75% | |

| Cyclization | Ethanol | 80°C | Acetic acid | 70–85% | |

| Ester coupling | DCM/THF | RT | DCC/DMAP | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Elemental analysis : Confirms stoichiometry of C, H, N, S .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, ester CH₃ at δ 1.3 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 463.51) .

- HPLC : Assesses purity (>95% for biological assays) .

Q. What preliminary biological screening approaches are appropriate for assessing its bioactivity?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance ester coupling efficiency .

- Temperature control : Lower cyclization temperature to 60°C to reduce side products .

- pH adjustment : Maintain pH 7–8 during hydrazide formation to prevent hydrolysis .

Q. Table 2: Optimization Strategies

| Parameter | Baseline | Optimized | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclization solvent | Ethanol | DMF | +15% | |

| Coupling catalyst | None | DMAP | +20% | |

| Reaction pH | 6.5 | 7.5 | +10% |

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituents (e.g., cyclohexyl vs. aryl groups) to identify critical moieties .

- Dose-response profiling : Test derivatives across a wider concentration range (e.g., 0.1–100 µM) .

- Molecular docking : Predict binding affinities to targets (e.g., kinase ATP-binding pockets) .

Q. Example from Evidence :

- Blocking the carboxyl group in thioacetate derivatives reduces antiradical activity by 40%, highlighting the importance of free -COOH .

Q. What advanced chromatographic methods can determine thermodynamic properties of the compound?

Methodological Answer:

- Hydrophilic interaction chromatography (HILIC) : Measures retention time vs. temperature to calculate ΔH (enthalpy) and ΔS (entropy) of phase transfer .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- Thermodynamic parameters : For morpholinium analogs, ΔH ranges from -12 to -18 kJ/mol, indicating exothermic retention .

Data Contradiction Analysis

Case Study : Discrepancies in antimicrobial activity between triazole derivatives.

- Hypothesis : Electron-withdrawing groups (e.g., -NO₂) may reduce cell permeability.

- Validation : Compare MIC values of nitro-substituted vs. amino-substituted analogs (e.g., MIC = 32 µg/mL vs. 8 µg/mL for S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.